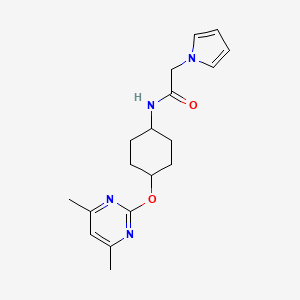

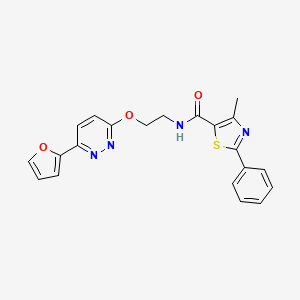

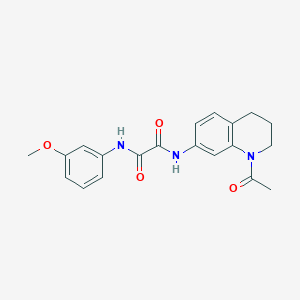

![molecular formula C24H23N5O4S B2998750 ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896318-98-2](/img/structure/B2998750.png)

ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metal-Free Synthesis of Polysubstituted Pyrroles

A metal-free method for synthesizing polysubstituted pyrrole derivatives, which may share structural similarities or synthetic pathways with the compound of interest, was developed. This method utilizes surfactants in an aqueous medium, highlighting an environmentally friendly approach to synthesizing complex organic compounds (Kumar, Rāmānand, & Tadigoppula, 2017).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

This research presents a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, potentially relevant for the synthesis or derivatization of the compound . The study emphasizes the importance of the interaction between various reagents under specific conditions to achieve desired organic compounds (Mohamed, 2021).

Phosphine-Catalyzed Annulation for Synthesizing Benzothieno[3,2-b]pyran Derivatives

A phosphine-catalyzed annulation process was developed for synthesizing benzothieno[3,2-b]pyran derivatives. This method may offer insights into catalytic processes that could be applied in the synthesis or functionalization of the compound under discussion, demonstrating the utility of catalyzed reactions in creating complex heterocyclic systems (Ma, Yu, & Meng, 2018).

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

Research on the synthesis and characterization of new quinazolines, which possess antimicrobial activity, highlights the broader implications of synthesizing and studying complex organic compounds. Although not directly related, the methodologies and characterizations presented could be relevant to understanding or applying the compound of interest in various scientific contexts (Desai, Shihora, & Moradia, 2007).

Diversity-Oriented Synthesis of Tetrahydropyrones

A study on the diversity-oriented synthesis of tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry might offer valuable insights into synthetic strategies that could be applicable to the compound . This research demonstrates how structural diversity can be achieved through innovative synthetic approaches, potentially useful for the development of derivatives or analogs of the compound (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Propriétés

IUPAC Name |

ethyl 2-[[2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O4S/c1-3-33-23(31)19-11-4-5-12-20(19)25-21(30)16-34-24-27-26-22(29(24)28-13-6-7-14-28)17-9-8-10-18(15-17)32-2/h4-15H,3,16H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANRRYISTIPYTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2998675.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998676.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2998678.png)